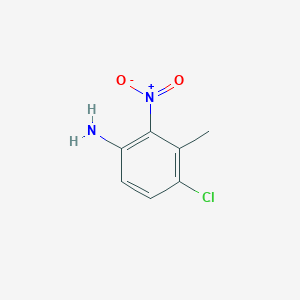
4-Chloro-3-methyl-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methyl-2-nitroaniline is a chemical compound used almost exclusively as an intermediate in the synthesis of pigments . It is also known as PCONA .
Synthesis Analysis
The synthesis of 4-Chloro-3-methyl-2-nitroaniline involves multiple steps. The process typically starts with a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . The exact methods and conditions can vary depending on the specific requirements of the synthesis .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-methyl-2-nitroaniline is characterized by a non-centrosymmetric space group organic nonlinear optical single crystal . The compound has a monoclinic structure with a Pc space group . The 4Cl2NA molecules contain both intra- and intermolecular strong hydrogen bonding interactions .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-3-methyl-2-nitroaniline are complex and can vary depending on the specific conditions and reactants used. For example, one study found that the compound undergoes diazotization reaction with fluoroboric acid to afford 4-chloro-3-tolylphosphonic acid and bis (4-chloro-3-tolyl)phosphinic acid .Physical And Chemical Properties Analysis
4-Chloro-3-methyl-2-nitroaniline is thermally stable up to 115 °C . It has a mechanical work hardness coefficient of -2.98, indicating that the grown crystal is a soft material .Applications De Recherche Scientifique
Nonlinear Optics
The compound is used in the development of organic nonlinear optical single crystals . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology . The 4-chloro-2-nitroaniline (4Cl2NA) was developed by slow evaporation method at 40 °C .
Crystal Growth
4-Chloro-3-methyl-2-nitroaniline is used in the growth of organic single crystals . These crystals are light weight, low cost, easy to fabricate, and express enormous optical, laser and NLO properties by comparison of inorganic single crystals .
Synthesis of Anilines
This compound can be used in the synthesis of anilines . Anilines are important intermediates in the manufacture of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .
Holographic Imaging
The compound is used in the development of materials for holographic imaging . This is due to its nonlinear optical properties .
Frequency Conversion
4-Chloro-3-methyl-2-nitroaniline is used in frequency conversion applications . This is a process in which the color of light changes, typically using nonlinear optical processes .
Optical Data Storage
The compound is used in optical data storage applications . This technology uses light to store information, which can be retrieved later .
Optical Communication
4-Chloro-3-methyl-2-nitroaniline is used in optical communication applications . This involves the use of light to transmit information .
Photonic-Integrated Circuitry
The compound is used in the development of photonic-integrated circuitry . These are circuits that use light to move data at high speeds .
Safety and Hazards
Orientations Futures
The future directions for research on 4-Chloro-3-methyl-2-nitroaniline could involve exploring its potential applications in the field of optoelectronics, photonics, nonlinear optical, and laser technology . Further studies could also focus on improving the synthesis methods and understanding the compound’s mechanism of action .
Mécanisme D'action
Target of Action
Nitro compounds, such as 4-chloro-3-methyl-2-nitroaniline, are known to interact with various biological molecules and can potentially affect multiple targets .
Mode of Action
The mode of action of 4-Chloro-3-methyl-2-nitroaniline involves its interaction with its targets. The nitro group in the compound can undergo various chemical reactions, including reduction and nucleophilic aromatic substitution . These reactions can lead to changes in the targets, potentially altering their function .
Biochemical Pathways
Nitro compounds are known to undergo various reactions, including nitration, reduction, and conversion from the nitro group to an amine . These reactions can potentially affect various biochemical pathways.
Pharmacokinetics
One study suggests that the compound is absorbed following oral or intravenous administration .
Result of Action
Nitro compounds can potentially cause various effects, including methemoglobinemia, which is characterized by chocolate-brown colored blood, headache, weakness, dizziness, breath shortness, cyanosis (bluish skin due to deficient oxygenation of blood), rapid heart rate, unconsciousness, and possible death .
Action Environment
The action, efficacy, and stability of 4-Chloro-3-methyl-2-nitroaniline can be influenced by various environmental factors. Additionally, when released into the soil, it may undergo covalent chemical bonding with humic materials, which can result in its chemical alteration to a latent form and tight absorption .
Propriétés
IUPAC Name |
4-chloro-3-methyl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHHJCSQFNOFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methyl-2-nitroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

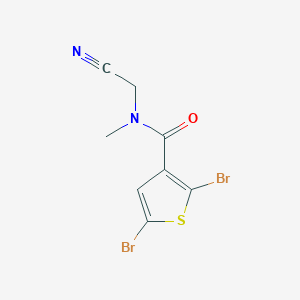
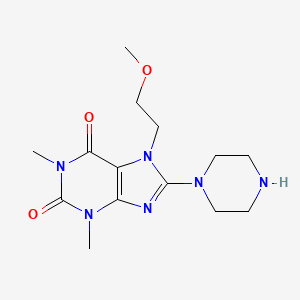
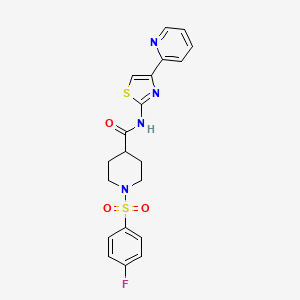
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2515096.png)


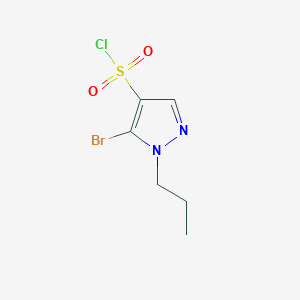

![6-[(3,4-Dichlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2515105.png)
![2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile](/img/structure/B2515106.png)
![Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515107.png)
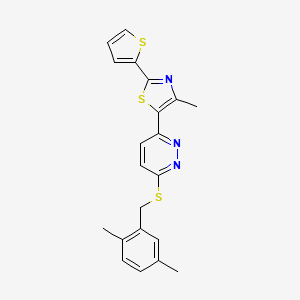
![(E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2515112.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2515113.png)